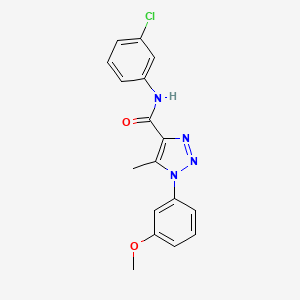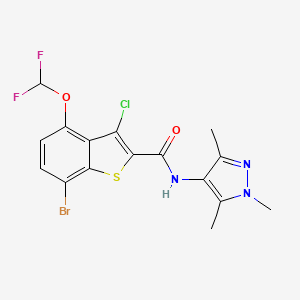
7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
Descripción general
Descripción
This chemical compound is a specialized molecule likely designed for advanced organic chemistry applications, including potentially pharmaceutical research, given its complex structure. The specificity of its substituents suggests it may be involved in selective receptor binding or may exhibit unique physicochemical properties valuable in drug development.
Synthesis Analysis
The synthesis of complex molecules similar to this compound typically involves multi-step organic reactions, including halogenation, carboxamide formation, and etherification. For example, practical synthesis approaches for analogous compounds have involved the use of Suzuki−Miyaura reactions followed by hydrolysis and amidation steps to introduce specific functional groups (T. Ikemoto et al., 2005).
Molecular Structure Analysis
The structural analysis of compounds with similar complexity often involves X-ray crystallography and spectroscopic methods, including FT-IR, NMR, and MS, to elucidate their three-dimensional conformation and confirm the presence of specific functional groups (K. Kumara et al., 2018).
Aplicaciones Científicas De Investigación
The compound 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide, due to its complex brominated and chlorinated structure, may share characteristics with other polyhalogenated compounds known for their environmental persistence and potential bioaccumulation. Research surrounding similar polyhalogenated compounds, such as polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), offers insights into the environmental behavior, analytical detection, and potential impacts of such chemicals.
Environmental Persistence and Detection
Studies on PCBs and PBDEs highlight the persistence of these compounds in the environment and their accumulation in the food chain (Shaw et al., 2013). The research underscores the importance of advanced analytical methods for detecting these compounds in environmental and biological samples, which could be applicable to the analysis of 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide.
Human and Environmental Health Risks
The study of PBDD/Fs and their toxicological profiles suggests that similar brominated and chlorinated compounds may contribute significantly to dioxin-like toxicity in exposed populations (Li et al., 2007). This underscores the potential health risks associated with exposure to complex halogenated compounds, including potential risks from 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide.
Analytical and Monitoring Approaches
The detection and quantification of halogenated compounds in human and environmental samples are critical for assessing exposure and risk. Techniques such as high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) are used for identifying and quantifying trace levels of PCDD/Fs and PBDD/Fs in complex matrices (Ericson Jogsten et al., 2010). Similar methodologies could be employed for the analysis of 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide, facilitating the evaluation of its environmental presence and potential impacts.
Propiedades
IUPAC Name |
7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethylpyrazol-4-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClF2N3O2S/c1-6-12(7(2)23(3)22-6)21-15(24)14-11(18)10-9(25-16(19)20)5-4-8(17)13(10)26-14/h4-5,16H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKVXMYWPMVEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)
![1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4583035.png)
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4583037.png)
![1-(2,6-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4583046.png)
![4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4583050.png)
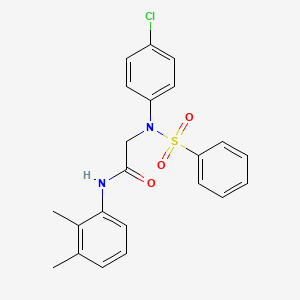
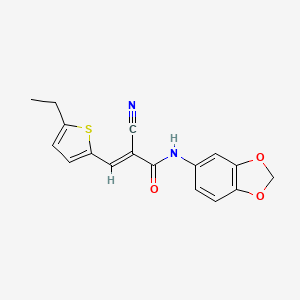
![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)
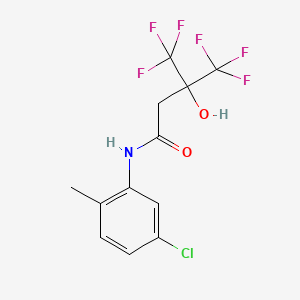
![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)
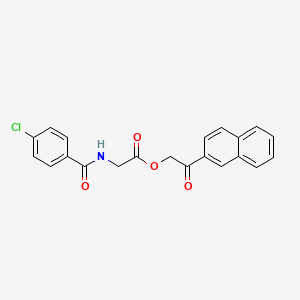
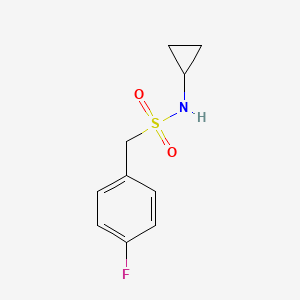
![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)
